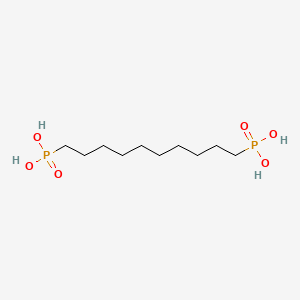

1,10-Decyldiphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

10-phosphonodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQDAYSTSMCOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556271 | |

| Record name | Decane-1,10-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-21-5 | |

| Record name | Decane-1,10-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Decyldiphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Derivatization Strategies of 1,10 Decyldiphosphonic Acid

Established Synthetic Pathways for α,ω-Diphosphonic Acids

The most prominent and widely utilized method for synthesizing α,ω-diphosphonic acids, including 1,10-decyldiphosphonic acid, is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.

The typical procedure involves the reaction of a 1,10-dihaloalkane, such as 1,10-dibromodecane (B1670030) or 1,10-diiododecane, with a trivalent phosphorus ester, most commonly a trialkyl phosphite (B83602) like triethyl phosphite. The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,10-dihaloalkane. This S_N_2 reaction forms a phosphonium (B103445) salt intermediate. jk-sci.comorganic-chemistry.org

Dealkylation: The displaced halide ion then attacks one of the alkyl groups on the phosphonium salt, resulting in the formation of a tetraalkyl decane-1,10-diphosphonate and an alkyl halide byproduct. wikipedia.org

To obtain the final 1,10-decyldiphosphonic acid, the resulting phosphonate (B1237965) ester undergoes hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, or through a milder two-step procedure known as the McKenna method, which uses bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org The acidic hydrolysis cleaves the ester groups, yielding the desired diphosphonic acid.

Long-chain phosphonic acids can be prepared via the Michaelis-Arbuzov reaction using the corresponding long-chain alkyl bromides and triethyl phosphite. google.com For α,ω-diphosphonic acids, the stoichiometry is adjusted to account for the difunctional starting material.

| Step | Reactants | Key Transformation | Typical Conditions |

|---|---|---|---|

| 1. Diphosphonate Formation | 1,10-Dihalodecane (e.g., 1,10-dibromodecane) + Trialkyl phosphite (e.g., Triethyl phosphite) | Formation of two C-P bonds | Heating (120-160 °C), often neat or in a high-boiling solvent wikipedia.org |

| 2. Hydrolysis | Tetraalkyl decane-1,10-diphosphonate | Cleavage of ester groups to form phosphonic acid groups | Reflux with concentrated HCl or treatment with TMSBr followed by methanol (B129727) beilstein-journals.org |

Exploration of Novel Synthetic Routes to 1,10-Decyldiphosphonic Acid

While the Michaelis-Arbuzov reaction is robust, research continues into alternative and potentially more sustainable or versatile synthetic methods.

Bio-inspired synthesis in organophosphorus chemistry is an emerging field, often looking at how nature incorporates phosphorus into molecules. While direct bio-inspired synthesis of 1,10-decyldiphosphonic acid is not widely reported, general principles can be considered. For instance, prebiotic synthesis studies have shown that organophosphorus compounds can be formed from reduced phosphorus sources reacting with organic molecules, which could inspire novel phosphorylation methods. nih.gov

Approaches could potentially start from naturally occurring C10 compounds like decanoic acid or decanol, which are derived from plant oils. The challenge lies in developing efficient methods for the terminal difunctionalization and subsequent conversion to phosphonic acid groups, moving away from halogenated intermediates.

Novel routes often involve clever manipulation of functional groups or building the carbon chain with the phosphorus moieties already in place or introduced at a later stage.

One such strategy involves the radical addition of a phosphorus-containing species across a double bond. For example, a potential route to 1,10-decyldiphosphonic acid could start with 1,9-decadiene. The addition of dialkyl phosphite to the terminal double bonds, a process known as hydrophosphonylation, could yield the corresponding diphosphonate ester, which is then hydrolyzed. A patent describes the synthesis of long-chain phosphonic acids by reacting a 1-alkene with a phosphite, followed by hydrolysis, highlighting the viability of this approach for forming terminal C-P bonds. google.com

Another approach involves chain elongation. One could start with a shorter α,ω-diphosphonate and extend the carbon chain using standard organic coupling reactions, although this is often more complex than building the C10 chain first.

Synthetic Utility of 1,10-Decyldiphosphonic Acid as a Molecular Building Block

1,10-Decyldiphosphonic acid is a valuable bifunctional molecular building block, particularly in materials science and surface chemistry. Its structure, featuring a flexible hydrophobic decyl chain and two hydrophilic, strongly binding phosphonic acid head groups, makes it an excellent component for creating well-ordered molecular architectures.

The phosphonic acid groups can strongly coordinate to a variety of metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃), forming stable self-assembled monolayers (SAMs). The two phosphonic acid groups allow the molecule to act as a linker, either by binding to a surface with one group and presenting the other for further reaction, or by bridging two surfaces or nanoparticles. The long alkyl chain provides a defined thickness and a hydrophobic character to the resulting layer.

These properties are exploited in various applications:

Surface Modification: Creating hydrophobic or functionalized surfaces on metal oxides.

Corrosion Inhibition: Forming dense, protective layers on metal surfaces.

Metal-Organic Frameworks (MOFs): Acting as an organic linker to connect metal ions or clusters into porous, crystalline structures.

Catalysis: Used as a solid Brønsted acid catalyst in organic reactions. researchgate.net

| Application Area | Role of 1,10-Decyldiphosphonic Acid | Resulting Structure/Material |

|---|---|---|

| Surface Engineering | Surface-anchoring molecule | Self-Assembled Monolayers (SAMs) on metal oxides |

| Materials Synthesis | Bifunctional organic linker | Metal phosphonate frameworks and layered materials |

| Electronics | Component of gate dielectrics | Monolayers in organic field-effect transistors (OFETs) google.com |

| Catalysis | Solid acid catalyst | Catalyst for reactions like Biginelli condensation researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,10 Decyldiphosphonic Acid and Its Assemblies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Structure

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment, conformation, and dynamics of molecules in the solid phase.

Solid-State 13C NMR Studies of Carbon Backbone Conformation

Solid-state 13C NMR provides detailed information about the conformation of the ten-carbon alkyl chain of 1,10-Decyldiphosphonic acid within its assemblies. The chemical shift of carbon atoms in an alkyl chain is highly sensitive to the local conformation. Specifically, carbons in a rigid, extended all-trans conformation exhibit a chemical shift of approximately 33 ppm, whereas the presence of gauche defects or increased molecular motion causes an upfield shift toward 30 ppm.

In studies of long-chain alkylphosphonates self-assembled on zirconium oxide (ZrO₂) surfaces, 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR has been employed to assess the ordering of the alkyl chains. acs.org For well-ordered, densely packed monolayers, the main methylene (B1212753) (-(CH₂)₈-) resonance is observed at ~33 ppm, confirming a crystalline-like, all-trans conformation. The terminal methylene carbons (α-CH₂ adjacent to the phosphonate (B1237965) group and the central CH₂ groups) would show distinct chemical shifts due to their different chemical environments. While specific solid-state 13C NMR data for pure crystalline 1,10-Decyldiphosphonic acid is not extensively reported, analysis of its self-assembled layers provides critical insight into the backbone's structural integrity.

Table 1: Expected 13C Chemical Shifts for 1,10-Decyldiphosphonic Acid in an All-Trans Conformation This table is based on typical values for long-chain alkylphosphonates and serves as a predictive model.

| Carbon Position | Expected Chemical Shift (ppm) | Conformation Indicated |

|---|---|---|

| C1, C10 (α-CH₂) | ~25-30 (split by 31P) | - |

| C2, C9 (β-CH₂) | ~22-26 | - |

| C3-C8 (internal CH₂) | ~33 | All-trans |

Solid-State 31P NMR Investigations of Phosphonate Group Environments

31P is a 100% naturally abundant, spin-1/2 nucleus, making solid-state 31P NMR an exceptionally sensitive probe for characterizing the phosphonate headgroups of 1,10-Decyldiphosphonic acid. The 31P chemical shift and its chemical shift anisotropy (CSA) provide detailed information about the coordination state, protonation level, and hydrogen-bonding environment of the phosphonate moieties.

In the context of self-assembled zirconium phosphonate (ZrP) multilayers, where 1,10-Decyldiphosphonic acid acts as a linker, 31P MAS NMR is used to confirm the nature of the inorganic connectivity. The phosphorus environment in these layered materials is well-defined, typically showing a single, relatively sharp resonance, indicating a uniform coordination of the phosphonate groups to the zirconium centers. uvm.edu The isotropic chemical shift for such condensed ZrP layers is distinct from that of the free phosphonic acid, reflecting the formation of P-O-Zr bonds. Studies on related systems have shown that the number of P-O-Zr bonds (i.e., monodentate, bidentate, or tridentate coordination) significantly influences the 31P chemical shift.

Deuterium (B1214612) (2H) NMR for Analysis of Molecular Motion and Dynamics

Deuterium (2H) NMR spectroscopy is a principal technique for investigating the dynamics of molecules in the solid state. By selectively replacing protons with deuterium at specific positions along the decyl chain, one can probe the motion of different segments of the molecule. The analysis of the 2H NMR lineshape and spin-lattice (T₁) relaxation times reveals quantitative information about the rates and amplitudes of molecular motions, such as rotations about C-C bonds and whole-molecule reorientations.

While a specific 2H NMR study on 1,10-Decyldiphosphonic acid has not been reported, the methodology is well-established from studies on lipid bilayers and other self-assembled systems. For a deuterated decyl chain within a highly ordered, solid-like assembly, one would expect a broad "Pake" pattern spectrum, from which a quadrupolar splitting (Δνq) can be measured. This splitting is directly related to the order parameter (S_CD), which quantifies the degree of motional restriction of the C-D bond vector.

A gradient of mobility is expected along the chain:

Near the Phosphonate Headgroup: The α- and β-carbons are typically the most rigid, exhibiting the largest quadrupolar splittings and highest order parameters due to anchoring at the inorganic interface.

Center of the Chain: The central methylene groups experience progressively more motional freedom, resulting in smaller quadrupolar splittings.

Temperature Effects: As temperature increases, the onset of rapid trans-gauche isomerizations and other motions leads to a narrowing of the spectrum and a decrease in the measured quadrupolar splittings, signaling a transition to a more fluid, liquid-crystalline state. rsc.org

X-ray Diffraction and Scattering Techniques for Crystalline and Supramolecular Architectures

X-ray diffraction techniques are indispensable for determining the atomic-level structure of crystalline solids and the larger-scale organization of self-assembled materials.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's structure in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions like hydrogen bonding.

A single crystal structure for 1,10-Decyldiphosphonic acid has not been reported in the crystallographic literature. However, the structures of shorter α,ω-alkyldiphosphonic acids, such as ethane-1,2-diylbis(phosphonic acid), have been solved. These structures reveal key features that are expected to be present in the longer-chain analogues. The molecules typically arrange into hydrogen-bonded sheets, where the phosphonic acid groups of adjacent molecules form an extensive network of strong O-H···O=P hydrogen bonds. These sheets are then stacked, with the alkyl chains projecting into the interlayer space. This layered, hydrogen-bonded arrangement is a defining characteristic of the solid-state structure of this class of compounds.

Table 2: Illustrative Crystallographic Data for Ethane-1,2-diylbis(phosphonic acid) Monohydrate This data is for a related short-chain analogue and illustrates the typical packing features.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂H₁₀O₇P₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.910(2) |

| b (Å) | 10.158(2) |

| c (Å) | 8.892(2) |

| β (°) | 108.87(3) |

| Volume (ų) | 676.8(3) |

Synchrotron X-ray Diffraction for Ordered Assemblies

While SCXRD analyzes single crystals, synchrotron X-ray diffraction is a high-intensity technique ideal for studying polycrystalline powders or highly ordered thin films and multilayers. It is particularly crucial for characterizing the supramolecular architecture of assemblies of 1,10-Decyldiphosphonic acid.

This technique has been successfully applied to study the structure of multilayer films fabricated by the sequential adsorption of zirconyl chloride (ZrOCl₂) and 1,10-Decyldiphosphonic acid. uci.edu These materials, known as zirconium phosphonate multilayers, are highly ordered, layered structures. Synchrotron XRD patterns of these films exhibit a series of sharp (00l) Bragg reflections, which are indicative of a well-defined lamellar structure. From the positions of these reflections, the interlayer spacing, or d-spacing, can be precisely calculated using Bragg's Law. This d-spacing corresponds to the thickness of one complete organic-inorganic layer. The analysis reveals a layer-by-layer deposition process and allows for the determination of the average tilt angle of the decyl chains with respect to the surface normal, providing a comprehensive picture of the ordered assembly. researchgate.net

X-ray Reflectivity for Thin Film and Multilayer Characterization

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to determine the properties of thin films and multilayers, including their thickness, density, and surface and interfacial roughness with angstrom-level resolution. dbc.wroc.pluc.edu The method involves directing a beam of X-rays at a very small, grazing angle onto a flat surface and measuring the intensity of the reflected X-rays. uc.edutdl.org For angles below the critical angle of the material, total external reflection occurs; above this angle, the X-ray beam penetrates the material, and the reflectivity drops off sharply. tdl.org

In the context of 1,10-decyldiphosphonic acid, XRR is instrumental in characterizing self-assembled monolayers (SAMs) and multilayers on various substrates. When a thin film of 1,10-decyldiphosphonic acid is deposited on a substrate, interference between X-rays reflected from the top surface of the film and the film-substrate interface produces a pattern of oscillations in the reflectivity curve, known as Kiessig fringes. dtic.mil The periodicity of these fringes is directly related to the thickness of the film. dbc.wroc.pldtic.mil

Furthermore, the rate at which the reflectivity signal decays is related to the roughness of the surface and any interfaces within the sample. A smoother surface results in a slower decay. The electron density of the film, which is related to its physical density, can be determined from the critical angle. uc.edu For multilayer structures, which can be fabricated with 1,10-decyldiphosphonic acid, XRR can resolve the thickness and roughness of each individual layer. ensicaen.frpac.gr

Analysis of XRR data is typically performed by fitting the experimental curve to a theoretical model based on the Fresnel equations of classical optics, often using a recursive formalism to account for multiple layers. ensicaen.fr This analysis yields precise structural parameters of the film.

Table 1: Representative X-ray Reflectivity (XRR) Data for a 1,10-Decyldiphosphonic Acid Monolayer on a Silicon Oxide Substrate

| Parameter | Value | Description |

| Layer Thickness | 16.5 Å | The calculated thickness of the self-assembled monolayer, consistent with the length of the 1,10-decyldiphosphonic acid molecule. |

| Electron Density | 0.41 e⁻/ų | Corresponds to the physical density of the organic layer. |

| Surface Roughness | 3.2 Å | The root-mean-square roughness of the top surface of the film (film-air interface). |

| Interface Roughness | 4.5 Å | The root-mean-square roughness of the interface between the phosphonic acid head groups and the silicon oxide substrate. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Adsorption Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. kratos.commpg.de XPS is essential for confirming the successful adsorption of 1,10-decyldiphosphonic acid onto a substrate and for verifying the integrity of the resulting self-assembled monolayer (SAM). princeton.eduresearchgate.net

The technique works by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. mdpi.com Small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment of the atoms. mdpi.com

For a 1,10-decyldiphosphonic acid SAM, XPS analysis can confirm the presence of carbon, oxygen, and phosphorus on the substrate surface. High-resolution scans of the C 1s, O 1s, and P 2p regions are particularly informative.

C 1s Spectrum: The C 1s peak for the alkyl chain in 1,10-decyldiphosphonic acid typically appears at a binding energy of around 285.0 eV.

P 2p Spectrum: The phosphorus peak is a direct indicator of the phosphonic acid head groups. Its binding energy can confirm the formation of P-O-Substrate bonds, indicating covalent attachment to an oxide surface. researchgate.net For instance, a peak around 133-134 eV is characteristic of phosphonates.

O 1s Spectrum: The oxygen signal will show components from the P=O and P-O-H/P-O-Substrate groups, as well as from the underlying oxide substrate.

By comparing the elemental composition before and after the deposition process, XPS provides definitive evidence of monolayer formation. It can also be used to assess the quality and cleanliness of the film. researchgate.net

Table 2: Typical Binding Energies for 1,10-Decyldiphosphonic Acid Monolayer in XPS Analysis

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |

| Carbon | C 1s | ~285.0 | C-C/C-H in the decyl backbone |

| Oxygen | O 1s | ~531.5 | P=O in the phosphonate group |

| Oxygen | O 1s | ~532.8 | P-O-H or P-O-Substrate |

| Phosphorus | P 2p | ~133.6 | Phosphonate (R-PO₃) group |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Ordering in Thin Films

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the molecular orientation and alignment of molecules within thin films. nih.govscispace.com It is particularly useful for characterizing the degree of order in self-assembled monolayers of molecules like 1,10-decyldiphosphonic acid. nih.gov

NEXAFS spectroscopy measures the absorption of X-rays as a function of photon energy near the absorption edge of a core electron (e.g., C 1s, O 1s). The resulting spectrum exhibits sharp resonance peaks corresponding to the excitation of a core electron into unoccupied molecular orbitals (e.g., σ* or π* orbitals). The intensity of these resonances depends on the orientation of the electric field vector of the polarized synchrotron light relative to the direction of the specific molecular orbital's transition dipole moment. nih.gov

This polarization dependence, known as linear dichroism, is the key to determining molecular orientation. By acquiring NEXAFS spectra at different angles of incidence of the X-ray beam relative to the sample surface, the average tilt angle of the molecules with respect to the surface normal can be calculated. scispace.com

For an alkyl chain like that in 1,10-decyldiphosphonic acid, the relevant spectral features are the C-H* and C-C* σ* resonances.

If the alkyl chains are highly ordered and oriented perpendicular to the surface, the intensity of the C-C* σ* resonance will be maximized when the electric field vector is parallel to the chains (grazing incidence) and minimized when it is perpendicular (normal incidence).

Conversely, the C-H* σ* resonance intensity will show the opposite angular dependence.

The degree of dichroism (the variation in peak intensity with angle) is a direct measure of the degree of molecular order within the film. A lack of angular dependence indicates a disordered film where the molecules have no preferential orientation. nih.gov

Table 3: NEXAFS Dichroism and Inferred Molecular Orientation for an Alkylphosphonic Acid Film

| X-ray Incidence Angle | E-vector Orientation relative to Surface Normal | Relative Intensity of C-C* σ* Resonance | Inferred Molecular Order |

| Normal (90°) | Perpendicular | Low | High degree of molecular order with chains oriented near the surface normal. |

| "Magic Angle" (54.7°) | Averaged | Intermediate | Reference angle for an isotropic sample. |

| Grazing (e.g., 20°) | Parallel | High | High degree of molecular order with chains oriented near the surface normal. |

Computational Chemistry and Theoretical Modeling of 1,10 Decyldiphosphonic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

No dedicated studies using Density Functional Theory (DFT) to analyze the electronic structure and stability of isolated 1,10-decyldiphosphonic acid were identified. Such calculations would typically provide insights into orbital energies, charge distribution, and molecular stability.

Prediction of Protonation States and Acidity Constants

There is a notable absence of published DFT-based molecular dynamics or other computational studies aimed at predicting the specific protonation states and acidity constants (pKa values) of 1,10-decyldiphosphonic acid. While the proton conductivity of the molecule has been a subject of experimental investigation, theoretical predictions of its acid-base properties are not available.

Analysis of Ligand Conformations and Energetics

A detailed computational analysis of the various possible conformations of the 1,10-decyldiphosphonic acid ligand and their relative energies is not present in the available literature. Understanding the molecule's conformational landscape is crucial for modeling its self-assembly and binding behavior.

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Assembly

While 1,10-decyldiphosphonic acid is known to form self-assembled monolayers, specific Molecular Dynamics (MD) simulation studies detailing the dynamics of its interfacial adsorption and assembly process are lacking. MD simulations would be instrumental in visualizing the step-by-step mechanism of monolayer formation and understanding the solvent's role and intermolecular forces at the interface.

Monte Carlo (MC) Simulations for Adsorption Properties

No literature was found that employs Monte Carlo (MC) simulations to investigate the adsorption properties of 1,10-decyldiphosphonic acid. MC methods are often used to explore a wide range of possible adsorption configurations and determine thermodynamic properties of the adsorbed layer, but have not been applied to this specific molecule in published research.

Quantum Chemical Calculations for Adsorption Mechanisms on Metal Surfaces

Detailed quantum chemical calculations, which are essential for elucidating the precise bonding mechanisms, charge transfer, and adsorption energies of molecules on metal surfaces, have not been specifically reported for 1,10-decyldiphosphonic acid. Studies on other molecules, such as shorter-chain alkyl diphosphonic acids, have shown the utility of these methods for understanding surface interactions arxiv.orgresearchgate.netresearchgate.net.

Modeling of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of 1,10-decyldiphosphonic acid, particularly in combination with tetradecyl-phosphonic acid, has been observed experimentally to form distinct long-range ordered structures researchgate.netacs.org. However, specific computational models detailing the intermolecular interactions—such as van der Waals forces between the decyl chains and hydrogen bonding between the phosphonic acid headgroups—that drive these assembly processes have not been developed. Molecular modeling of other diphosphonic acid-based surfactants has been performed to understand their interactions with mineral surfaces, but these studies did not include 1,10-decyldiphosphonic acid acs.orgresearchgate.net.

Coordination Chemistry and Metal Complexation of 1,10 Decyldiphosphonic Acid

Chelation Properties of Diphosphonate Moieties with Metal Ions

The phosphonate (B1237965) group (-PO(OH)₂) is an effective metal ion chelator, particularly when two such groups are present in a single molecule, as in 1,10-decyldiphosphonic acid. The oxygen atoms on the phosphonate groups act as Lewis bases, donating electron pairs to coordinate with a metal ion (a Lewis acid).

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. For 1,10-decyldiphosphonic acid, the presence of two distinct phosphonate groups allows for several coordination modes. The long and flexible decyl chain enables the molecule to adopt conformations that can facilitate:

Bidentate Chelation: The ligand can wrap around and bind to a single metal ion using one oxygen atom from each of the two phosphonate groups, forming a stable chelate ring.

Bridging Coordination: The ligand can act as a bridge between two or more metal ions, with each phosphonate group coordinating to a different metal center. This can lead to the formation of polynuclear complexes or coordination polymers.

Monodentate Coordination: Under certain conditions, only one of the two phosphonate groups may coordinate to a metal ion, though this is less common, especially in the presence of an excess of metal ions.

The specific coordination mode adopted depends on factors such as the nature of the metal ion, the stoichiometry of the metal-ligand system, and the pH of the solution.

The coordination behavior of 1,10-decyldiphosphonic acid is highly dependent on pH. Phosphonic acids are polyprotic, meaning they can donate multiple protons, and the degree of protonation changes with the acidity of the solution. The phosphonate groups exist in different protonation states (e.g., H₄L, H₃L⁻, H₂L²⁻, HL³⁻, L⁴⁻) depending on the pH.

Generally, phosphonates exhibit their strongest affinity for metal ions when they are fully deprotonated, a state that occurs in alkaline solutions. researchgate.net As the pH decreases, the phosphonate groups become protonated, which reduces the negative charge and the availability of lone pairs on the oxygen atoms, thereby weakening the coordination to metal ions. This pH-dependent behavior allows for the control of complex formation and dissociation by adjusting the acidity of the system. nih.gov For instance, complexes that are stable at a neutral or high pH can often be dissociated by lowering the pH.

Thermodynamic Stability of 1,10-Decyldiphosphonic Acid-Metal Complexes

The thermodynamic stability of a metal complex refers to the extent to which the complex will form at equilibrium. du.ac.in It is a measure of the strength of the bond between the metal ion and the ligand.

The stability of a metal-ligand complex is quantified by its stability constant (or formation constant, K). wikipedia.org A higher stability constant indicates a stronger interaction and a more stable complex. While specific stability constants for 1,10-decyldiphosphonic acid are not readily found in reviewed literature, data from analogous, well-studied diphosphonates like 1-hydroxyethane-1,1-diphosphonic acid (HEDP) can provide insight into the expected magnitude of these values. researchgate.netresearchgate.netalanplewis.com Phosphonates are known to form highly stable complexes with a variety of metal ions. researchgate.net

Illustrative Stability Constants for HEDP-Metal Complexes Note: This data is for the analogous compound HEDP and is provided for illustrative purposes to demonstrate typical stability constant values for diphosphonate complexes.

The stability of complexes formed with 1,10-decyldiphosphonic acid is significantly influenced by the properties of the metal ion. Key factors include:

Ionic Charge: Metal ions with a higher positive charge (oxidation state) typically form more stable complexes due to stronger electrostatic attraction to the negatively charged phosphonate groups. For example, trivalent cations (e.g., Fe³⁺, Al³⁺) are expected to form significantly more stable complexes than divalent cations (e.g., Ca²⁺, Mg²⁺).

Ionic Radius: For metals with the same charge, a smaller ionic radius leads to a higher charge density, which generally results in a more stable complex.

Hard and Soft Acid-Base (HSAB) Theory: The oxygen atoms of the phosphonate groups are considered "hard" Lewis bases. According to HSAB theory, they will form the most stable complexes with "hard" Lewis acids, which include ions like Al³⁺, Fe³⁺, and lanthanides.

Kinetic Aspects of Metal Complex Formation and Dissociation

While thermodynamic stability describes the position of the equilibrium, kinetic stability refers to the speed at which a complex forms and dissociates. A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly).

The formation of a metal complex with 1,10-decyldiphosphonic acid is a dynamic process. The rate of complex formation can be influenced by the step-by-step replacement of solvent molecules from the metal ion's coordination sphere by the phosphonate groups.

The dissociation of these complexes is also a critical kinetic aspect. The rate of dissociation can be influenced by external factors, particularly pH. As discussed, the dissociation of phosphonate complexes is often acid-dependent; the reaction rate increases at lower pH values. iaea.org This is because protonation of the coordinated phosphonate groups weakens the metal-ligand bond and facilitates the release of the metal ion. While specific rate constants for 1,10-decyldiphosphonic acid are not documented in the available literature, studies on other phosphonate systems show that dissociation can have both acid-dependent and acid-independent pathways. iaea.org

Complexation Kinetics and Reaction Mechanisms

While specific kinetic studies for 1,10-decyldiphosphonic acid are not extensively detailed in the available literature, the mechanisms can be inferred from studies on analogous phosphonate-containing ligands, such as DOTA-derivatives with phosphonate arms. The complexation process is generally influenced by pH, as the degree of protonation of the phosphonic acid groups dictates their reactivity.

The formation of metal complexes with phosphonate ligands is often faster than with their carboxylate analogs (e.g., H4dota). researchgate.net This enhanced rate is attributed to the higher ability of the phosphonate groups to initially bind the metal ion and to facilitate the transfer of protons from the ligand to the surrounding solvent. researchgate.net The reaction mechanism for multidentate ligands typically involves a rapid pre-equilibrium step where the metal ion coordinates to one or more of the ligand's donor atoms, followed by a slower, rate-determining step involving conformational changes and the coordination of the remaining donor groups.

Table 1: Activation Parameters for Complex Formation of Np(V) with Chlorophosphonazo III

| Parameter | Value | Ionic Strength (M) |

| ΔH‡ (kJ/mol) | 46.2 (±0.3) | 1.0 |

| ΔS‡ (J/mol·K) | 7 (±1) | 1.0 |

Data from a study on a different phosphonic acid ligand, Chlorophosphonazo III, illustrating typical activation parameters. iaea.org

Acid-Assisted Decomplexation Kinetics

The dissociation of metal-phosphonate complexes is often slow under neutral conditions but can be accelerated by the presence of acid. This process, known as acid-assisted decomplexation, involves the protonation of coordinated donor atoms (the phosphonate oxygen atoms), which weakens the metal-ligand bonds and facilitates the unwrapping of the ligand from the metal center.

The rate of decomplexation typically shows a direct dependence on the concentration of H⁺ ions. researchgate.net Studies on various metal-phosphonate complexes reveal that the dissociation kinetics can be followed in highly acidic solutions (e.g., 0.01–5 M H⁺) and at various temperatures to determine the activation parameters for the reaction. researchgate.netresearchgate.net The general mechanism involves one or more protonation steps prior to the rate-determining dissociation step. For some complexes, both acid-dependent and acid-independent dissociation pathways can be observed. iaea.org

Table 2: Activation Parameters for Acid-Dependent Decomplexation of Np(V)-Chlorophosphonazo III

| Parameter | Value |

| ΔH‡ (kJ/mol) | 38.8 (±0.6) |

| ΔS‡ (J/mol·K) | -96 (±18) |

Data from a study on a different phosphonic acid ligand, Chlorophosphonazo III, illustrating typical activation parameters for the acid-dependent pathway. iaea.org

Factors Influencing Kinetic Inertness

Kinetic inertness refers to the slow rate of ligand substitution in a coordination complex. libretexts.orgdalalinstitute.comcbpbu.ac.in A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. dalalinstitute.comcbpbu.ac.in For metal complexes of phosphonates, several factors determine their kinetic inertness:

Metal Ion Properties: The charge, size, and electronic configuration of the central metal ion are crucial. dalalinstitute.comcbpbu.ac.in Smaller, more highly charged metal ions generally form stronger bonds and thus more inert complexes. dalalinstitute.com The electronic configuration, particularly the Crystal Field Stabilization Energy (CFSE), also plays a significant role; for example, octahedral complexes with d³, low-spin d⁶, and d⁸ configurations are often kinetically inert. dalalinstitute.comcbpbu.ac.in

Ligand Structure and Basicity: The rigidity of the ligand backbone and the basicity of the donor atoms affect inertness. While 1,10-decyldiphosphonic acid has a flexible backbone, the strong coordinating ability of the phosphonate groups contributes to complex stability. In macrocyclic ligands, substituting acetate (B1210297) arms with phosphonate arms can increase the rate of complexation but has been observed to significantly decrease the kinetic inertness of the resulting Cu(II) complexes. researchgate.net

Chelate Effect: As a bidentate ligand, 1,10-decyldiphosphonic acid forms chelate rings upon coordination to a single metal center. The chelate effect, which favors the formation of cyclic structures, enhances the thermodynamic stability and generally increases the kinetic inertness of the complex compared to analogous monodentate ligands.

Structural Characterization of 1,10-Decyldiphosphonic Acid-Metal Organic Frameworks (MOFs)

1,10-Decyldiphosphonic acid is a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs), particularly with tetravalent metal ions like Zirconium(IV). Zirconium phosphonate MOFs are renowned for their exceptional thermal and chemical stability, stemming from the strong Zr-O-P bonds. rsc.orgrsc.org

The long, flexible decyl chain of the linker allows for the formation of pillared-layer structures. In these architectures, inorganic layers of metal-phosphonate coordination polymers are separated by the organic alkyl chains, creating interlayer galleries or pores. The structure and crystallinity of these materials are typically characterized using Powder X-ray Diffraction (PXRD). swan.ac.uk While a specific crystal structure solution for a MOF synthesized solely with 1,10-decyldiphosphonic acid is not prominently available, the expected structure would feature zirconium atoms coordinated by the oxygen atoms of the phosphonate groups, forming dense inorganic sheets. The decyl chains would then extend away from these sheets, controlling the interlayer spacing.

Modulated synthesis, where a competing monocarboxylic or monophosphonic acid is added, can be used to control the crystallization rate and improve the quality of the resulting crystals. swan.ac.uk

Table 3: Common Techniques for MOF Structural Characterization

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity, unit cell parameters. |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise atomic positions, bond lengths, bond angles, crystal structure. |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content, decomposition temperature. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, confirmation of linker coordination. |

| Nitrogen/Argon Adsorption-Desorption | Surface area (BET), pore volume, and pore size distribution. |

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are essential for elucidating the nature of the interaction between 1,10-decyldiphosphonic acid and metal centers in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphonate complexes. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. Upon coordination to a metal ion, a significant shift in the ³¹P resonance is typically observed, confirming the metal-ligand interaction. nih.gov For paramagnetic metal ions like many lanthanides, this interaction can lead to large paramagnetic shifts (also known as lanthanide-induced shifts or LIS), which can provide detailed structural information about the complex in solution. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the stretching and bending frequencies of the P-O and P=O bonds in the phosphonate groups. Coordination to a metal ion alters these frequencies, providing evidence of complex formation. This is a common method for characterizing solid-state materials like MOFs. brieflands.comnih.gov

Luminescence Spectroscopy: This technique is especially useful for studying complexes of lanthanide ions such as Europium(III) and Terbium(III). The emission spectrum of the lanthanide ion can be sensitized by the ligand. Changes in the shape of the emission spectra, the luminescence lifetime, and the number of coordinated water molecules (q-value) can provide insights into the coordination environment of the metal ion and how it changes with external conditions like pH. nih.gov

UV-Visible Spectroscopy: For complexes involving transition metals or certain organic chromophores, UV-Vis spectroscopy can be used to monitor complex formation. brieflands.comresearchgate.net The appearance of new absorption bands, particularly charge-transfer bands, or shifts in existing bands can be used to study the stoichiometry and stability of the complexes. nih.govresearchgate.net

Surface Chemistry and Interfacial Interactions of 1,10 Decyldiphosphonic Acid

Self-Assembled Monolayers (SAMs) Formation

1,10-Decyldiphosphonic acid is a bifunctional organic molecule featuring a ten-carbon alkyl chain (C10) terminated at both ends by phosphonic acid groups. This structure allows it to form highly organized, two-dimensional structures known as self-assembled monolayers (SAMs) on various surfaces. wikipedia.org The formation of these monolayers is a spontaneous process driven by the chemical affinity of the phosphonate (B1237965) head groups for the substrate, followed by the ordering of the alkyl chains. wikipedia.org

The adsorption of 1,10-Decyldiphosphonic acid onto a substrate is primarily governed by the strong interaction between its phosphonic acid head groups and the surface. Phosphonate groups are known to form robust bonds with a wide range of metal oxide surfaces. nih.gov

Metal Oxides and Silicon: On hydroxylated surfaces such as native silicon oxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂), the adsorption mechanism involves the formation of covalent P-O-Metal or P-O-Si bonds. nih.gov This process is often accompanied by the release of water molecules. The stability of these phosphonate-based SAMs is notably high, making them suitable for applications requiring long-term performance. nih.gov The bifunctional nature of 1,10-decyldiphosphonic acid allows it to potentially bind to the surface with one or both of its head groups, or to form networked or layered structures.

Nanopores: The functionalization of nanopores with 1,10-decyldiphosphonic acid has been demonstrated as a method to precisely control their effective diameter. In one study, coating 16 nm diameter pores with a SAM of this molecule resulted in a significant reduction in the pore's ionic conductance, from 45 nS down to 25 nS. european-mrs.com This change corresponds to an effective decrease in the pore diameter to approximately 12 nm, showcasing the formation of a uniform monolayer on the interior surfaces of the nanopores. european-mrs.com

| Substrate | Adsorption Mechanism | Outcome of SAM Formation |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Formation of strong, covalent P-O-Metal bonds between phosphonate head groups and the oxide surface. nih.gov | Creation of a stable, well-ordered monolayer. |

| Silicon (with native SiO₂ layer) | Condensation reaction between P-OH groups and surface Si-OH groups, forming stable P-O-Si linkages. nih.gov | Formation of a densely packed, organized monolayer. |

| Nanopores | Adsorption of molecules onto the interior pore walls, driven by the same phosphonate-surface interactions. european-mrs.com | Uniform coating that reduces the effective pore diameter and alters ionic transport properties. european-mrs.com |

The quality and long-range order of SAMs are highly dependent on the physical characteristics of the substrate. For phosphonic acid-based SAMs, ideal surfaces are atomically flat and chemically homogeneous, as this allows for the formation of large, well-ordered domains.

The choice of solvent and the concentration of the phosphonic acid solution are critical parameters in the formation of high-quality SAMs.

Solvent Effects: The polarity of the solvent plays a significant role in the adsorption process. Studies on other long-chain phosphonic acids have shown that using a non-polar solvent like toluene (B28343) can lead to well-defined SAM structures with tridentate coordination to the surface. nih.gov In contrast, using a more polar solvent like methanol (B129727) can sometimes promote the dissociation of metal ions from the substrate surface, leading to the formation of layered metal-phosphonate compounds as byproducts instead of a simple, uniform monolayer. nih.gov Ethanol (B145695) is also commonly used as a solvent for forming phosphonate SAMs. acs.orgresearchgate.net

Concentration Effects: SAMs are typically formed from dilute solutions, with concentrations often in the micromolar (μM) to millimolar (mM) range. nih.govresearchgate.net The rate of monolayer formation is proportional to the concentration, but using excessively high concentrations can lead to the formation of disordered multilayers or aggregates on the surface. A common concentration used for forming SAMs of 1,10-decyldiphosphonic acid and similar molecules is 0.2 mM. researchgate.net The formation process can take anywhere from minutes to many hours to achieve a well-ordered state. wikipedia.org

The bifunctional nature of 1,10-decyldiphosphonic acid makes it an interesting component for creating complex supramolecular structures. Research has shown that combining 1,10-decyldiphosphonic acid (DdPA) with an amphiphilic molecule of similar length, such as tetradecyl-phosphonic acid (TPA), can induce the formation of distinct, long-range ordered structures. acs.orgresearchgate.net

When ethanol solutions of DdPA and TPA were mixed in different proportions and drop-coated onto a surface, synchrotron X-ray diffraction revealed the emergence of new, periodic molecular structures. researchgate.net These structures consisted of specific arrangements of three and five molecules of TPA and DdPA, indicating a high degree of cooperative self-assembly. researchgate.net This demonstrates that by carefully selecting molecular components and their relative concentrations, it is possible to engineer complex supramolecular architectures on a surface.

| DdPA:TPA Volumetric Ratio | Observed Supramolecular Structure |

| 1:20 to 20:1 | Formation of distinct, periodic molecular arrangements. researchgate.net |

| Specific Ratios (not detailed) | Identification of ordered symmetries consisting of three and five-molecule units of TPA and DdPA. researchgate.net |

Crystal Growth Inhibition Mechanisms

Phosphonates and diphosphonates are widely recognized for their ability to inhibit the crystallization of inorganic salts, even at very low concentrations. This property is crucial in preventing scale formation in industrial settings and has implications for controlling biomineralization. researchgate.netnih.gov The primary mechanism of inhibition involves the adsorption of the phosphonate molecules onto the active growth sites of the crystal, thereby blocking further addition of ions from the solution. nih.govnih.gov

Calcite (CaCO₃): The interaction of phosphonates with calcite surfaces can drastically alter dissolution and growth patterns. Studies on similar organophosphonates have shown that their presence leads to a change in the shape of dissolution features on the crystal surface. scispace.comresearchgate.net The phosphonate molecules can stabilize certain crystallographic steps, and at sufficient concentrations, they can lead to the precipitation of a new calcium-phosphonate phase on the calcite surface, effectively passivating it and inhibiting further growth or dissolution. scispace.comresearchgate.net

Sodium Sulfate (Na₂SO₄): Phosphonates have been extensively tested as inhibitors for the crystallization of sodium sulfate, a salt known for causing significant damage to porous building materials. ugr.esresearchgate.net The effectiveness of inhibition is strongly dependent on pH. At moderately alkaline pH (around 8-8.5), phosphonates effectively inhibit the growth of mirabilite (Na₂SO₄·10H₂O). ugr.esresearchgate.net Molecular modeling suggests that the inhibitor molecules adsorb onto specific crystal faces, with the best inhibitors showing a strong stereochemical match to the crystal lattice, thereby blocking growth sites. ugr.es

Hydroxyapatite (Ca₅(PO₄)₃(OH)): Hydroxyapatite (HAp) is the primary mineral component of bone and teeth. The interaction of molecules with a C10 alkyl chain and a phosphate (B84403) or phosphonate head group with HAp is of significant interest in dental materials. nih.govscinito.airesearchgate.net Research on the analogous molecule 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) shows an intense chemical interaction with HAp. nih.govscinito.ai The mechanism involves the acidic monomer inducing a superficial dissolution of the HAp, leaching calcium ions. nih.gov This is followed by the precipitation of a highly stable, layered calcium-organophosphate salt on the HAp surface, which is less soluble than the original HAp and effectively passivates it. nih.gov It is expected that 1,10-decyldiphosphonic acid interacts via a similar mechanism due to its structural similarities.

Microscopic Mechanisms of Adsorption and Incorporation into Crystal Lattices

The adsorption of 1,10-decyldiphosphonic acid onto metal and metal oxide surfaces is a multifaceted process governed by the principles of self-assembly and chemisorption. The primary interaction involves the phosphonic acid head groups, which serve as robust anchoring points to the substrate. Research on homologous alkyl diphosphonates indicates that these molecules adsorb onto surfaces like carbon steel through their phosphonic moieties. manchester.ac.uk This process typically involves the deprotonation of the P-OH groups, allowing for the formation of strong, covalent P-O-Metal bonds with the surface oxide layer. manchester.ac.uk

The specific binding coordination can vary. Studies on similar phosphonic acids adsorbing on aluminum oxide surfaces have identified several possible coordination modes:

Monodentate: One oxygen atom from the phosphonate group binds to a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to one or two surface metal atoms.

Tridentate: Three oxygen atoms from the phosphonate group bind to the surface. researchgate.net

The preference for a particular mode is influenced by the geometry of the surface's crystal lattice and the arrangement of surface hydroxyl groups. researchgate.net For diphosphonic acids like 1,10-decyldiphosphonic acid, the two phosphonate groups at either end of the decyl chain can anchor the molecule strongly, potentially leading to looped conformations on the surface or bridging between different surface sites.

Once the phosphonate groups are anchored, the ten-carbon alkyl chains play a crucial role. Van der Waals forces between adjacent decyl chains promote intermolecular organization, leading to the formation of a densely packed, ordered self-assembled monolayer (SAM). This organized structure creates a hydrophobic barrier that displaces water and corrosive ions from the surface. While the precise mechanisms for incorporation into specific crystal lattices are not extensively detailed for 1,10-decyldiphosphonic acid, the adsorption process effectively creates a new interface where the organic layer passivates the underlying material.

Influence of pH on Inhibitory Efficacy

The inhibitory efficacy of phosphonic acids, including 1,10-decyldiphosphonic acid, is significantly dependent on the pH of the surrounding environment. This dependence is primarily linked to the protonation state of the phosphonic acid groups. For phosphonates to act as effective corrosion inhibitors, they typically need to be in a dissociated, or deprotonated, state to effectively bind to the metal oxide surface. frenchcreeksoftware.comawt.org

Generally, the dissociated (anionic) form of the inhibitor is considered the most active species for surface adsorption and film formation. frenchcreeksoftware.comawt.org The degree of dissociation is governed by the acid dissociation constant (pKa) of the phosphonic acid groups.

In Acidic Conditions (Low pH): At low pH, the phosphonic acid groups are largely protonated (-PO(OH)₂). This can reduce their ability to form strong covalent bonds with the surface, potentially lowering the inhibition efficiency. Some studies on related systems have shown that while acidic conditions might promote thicker film formation, these films can suffer from more cracks and discontinuities. scielo.org.co A study on phosphate buffers also noted a reduction in protective effects in solutions with low pH. nih.gov

In Neutral to Alkaline Conditions (Higher pH): As the pH increases, the phosphonic acid groups deprotonate (-PO₃²⁻), enhancing their ability to chemisorb onto the positively charged metal surface. Many studies on phosphonic acid inhibitors are conducted in neutral or slightly alkaline solutions to ensure the inhibitor is in its active, dissociated state. nih.gov However, at very high pH levels, the stability of the underlying metal oxide or the phosphonate layer itself can be compromised. One long-term study found that while alkylphosphonic acid monolayers were stable in acidic and neutral solutions, a partial breakdown was observed under strongly basic conditions (pH 11). researchgate.net

This relationship implies that there is an optimal pH range for 1,10-decyldiphosphonic acid to achieve maximum corrosion inhibition, balancing the need for deprotonation with the stability of the surface layer.

Corrosion Inhibition through Surface Layer Formation

Formation of Protective Phosphonate Layers on Metal Surfaces (e.g., Iron, Copper)

1,10-Decyldiphosphonic acid is an effective corrosion inhibitor due to its ability to form a thin, dense, and highly protective self-assembled monolayer (SAM) on various metal surfaces, including iron and copper. The formation of this layer is a spontaneous process driven by the strong affinity of the phosphonate head groups for metal oxides.

On iron and steel surfaces , the process begins with the chemisorption of the diphosphonic acid onto the native iron oxide/hydroxide layer. X-ray Photoelectron Spectroscopy (XPS) studies on similar diphosphonates have confirmed that the molecules interact with the surface via the deprotonated phosphonic acid groups, forming stable P-O-Fe bonds. manchester.ac.uk This creates a robust anchor for the organic molecule. The long alkyl chains then self-organize, forming a compact hydrophobic film that acts as a physical barrier, preventing corrosive species like water, oxygen, and chloride ions from reaching the metal surface. manchester.ac.uk

Similarly, on copper surfaces , phosphonic acids readily adsorb onto the surface copper oxide layer. Studies involving various alkyl phosphonic acids on copper have demonstrated the formation of robust SAMs. researchgate.net The interaction is believed to involve a condensation reaction between the P-OH groups of the acid and the hydroxyl groups (Cu-OH) on the oxidized copper surface, resulting in the formation of stable Cu-O-P linkages. This strong covalent bond ensures the durability of the protective film.

Role of Molecular Structure and Chain Length in Corrosion Resistance

The molecular architecture of 1,10-decyldiphosphonic acid is key to its effectiveness as a corrosion inhibitor. Both the dual phosphonate head groups and the ten-carbon alkyl chain play distinct and synergistic roles.

Role of the Diphosphonic Head Groups: The presence of two phosphonate groups, one at each end of the molecule, provides exceptionally strong and stable anchoring to the metal oxide surface. This allows for multivalent attachment, which is more stable than the single-point attachment of a monophosphonic acid.

Role of the Alkyl Chain Length: The length of the alkyl chain is a critical factor in determining the quality and protective capability of the resulting film. Research on a homologous series of alkyl diphosphonates (from C1 to C12) has shown a clear trend:

Short Chains (e.g., C1, C2, C4): Exhibit lower corrosion resistance because they form thin, porous, or incomplete layers on the metal surface. manchester.ac.uk

Longer Chains (e.g., C6, C8, C12): Adsorb more efficiently and form more organized, thicker, and compact layers. This enhanced organization is due to increased van der Waals interactions between the adjacent alkyl chains, which drives the formation of a dense, quasi-crystalline film. manchester.ac.uk

The ten-carbon chain of 1,10-decyldiphosphonic acid places it firmly in the category of longer-chain inhibitors. This length is sufficient to create a highly ordered and hydrophobic barrier that significantly enhances corrosion resistance. manchester.ac.uknih.gov General studies on surfactants have found that hydrocarbon chains of C12-C16 often exhibit the best inhibition efficiency, highlighting the importance of a substantial alkyl chain. nih.gov

| Feature | Contribution to Corrosion Resistance |

| Diphosphonic Head Groups | Provides strong, multivalent chemisorption to the metal oxide surface for robust anchoring. |

| 10-Carbon Alkyl Chain | Enables the formation of a dense, organized, and hydrophobic barrier through intermolecular van der Waals forces. |

| Overall Structure | Creates a stable, well-adhered self-assembled monolayer that displaces corrosive agents from the metal surface. |

Stability of Surface Layers under Various Environmental Conditions

The long-term performance of a corrosion inhibitor depends on the stability of the protective layer under operational conditions. The surface layers formed by 1,10-decyldiphosphonic acid are expected to be highly stable due to the strong covalent bonding of the phosphonate anchors and the dense packing of the alkyl chains.

Studies on the long-term stability of alkylphosphonic acid monolayers on stainless steel have shown that layers with longer alkyl chains (C12 to C18) exhibit excellent durability. researchgate.net These films remained stable for up to 30 days when immersed in acidic (pH 3), neutral, and physiological solutions. researchgate.net They also showed thermal stability, enduring dry heating for up to 7 days. researchgate.net In contrast, shorter-chain phosphonic acids demonstrated lower stability under the same conditions. researchgate.net

Given that the C10 chain of 1,10-decyldiphosphonic acid is substantial, it is expected to form similarly stable and persistent films. However, the stability can be compromised under certain aggressive conditions. For example, the same study noted that exposure to strongly basic environments (pH 11) led to a partial breakdown of the monolayer, particularly for the shorter chains. researchgate.net This suggests that while the protective layer is robust across a wide range of acidic to neutral conditions, its stability may be reduced in highly alkaline environments. The strength of the P-O-Metal bond makes phosphonate-based films generally more hydrolytically stable than other SAM systems, such as those based on thiols. researchgate.net

Advanced Applications in Materials Science

Nanotechnology and Functional Coatings

The ability of 1,10-Decyldiphosphonic acid to form well-ordered and stable self-assembled monolayers on various substrates makes it a valuable tool in the realm of nanotechnology and the development of functional coatings. These applications leverage the precise control over surface properties that SAMs provide, enabling the fabrication of complex and highly functional materials and devices.

Engineering of Nanopore Diameters via SAM Functionalization

The precise control of nanopore dimensions is critical for a range of applications, including DNA sequencing, single-molecule sensing, and selective filtration. Self-assembled monolayers of molecules like 1,10-Decyldiphosphonic acid offer a promising avenue for the fine-tuning of nanopore diameters. By forming a uniform molecular layer on the surface of a nanopore, the effective diameter of the pore can be reduced with angstrom-level precision. The thickness of this molecular layer is determined by the length and orientation of the alkyl chain of the diphosphonic acid. While the principle of using SAMs for nanopore functionalization is established, specific research detailing the use of 1,10-Decyldiphosphonic acid for the explicit purpose of engineering nanopore diameters is not extensively available in the current body of scientific literature. The potential, however, lies in its ability to form dense and stable monolayers, which is a prerequisite for such applications.

Development of Coatings for Chemical and Biological Studies

Functional coatings are essential for a variety of chemical and biological studies, providing surfaces with specific properties such as biocompatibility, resistance to non-specific binding, or the ability to selectively capture target molecules. The diphosphonic acid groups of 1,10-Decyldiphosphonic acid allow for strong anchoring to metal oxide surfaces, while the long alkyl chain can be further functionalized to introduce specific chemical or biological activity. For instance, the terminal phosphonic acid group not involved in surface binding can be used as a reactive site for the attachment of biomolecules, such as proteins or DNA, creating a biosensor platform. While the concept of using bifunctional molecules for such coatings is well-documented, detailed research findings on the specific use of 1,10-Decyldiphosphonic acid in the development of coatings for chemical and biological studies are limited.

Surface Modification for Enhanced Material Performance

The modification of material surfaces is a key strategy for improving their performance characteristics, including wettability, adhesion, and compatibility with other materials. 1,10-Decyldiphosphonic acid, through the formation of self-assembled monolayers, provides a versatile platform for tailoring these surface properties.

Improvement of Surface Wettability and Adhesion

Role as a Constituent in Composite Materials

1,10-Decyldiphosphonic acid (DDPA) is a bifunctional organophosphorus compound that plays a significant role as a constituent in the fabrication of advanced composite materials. Its chemical structure, featuring a flexible ten-carbon alkyl chain capped at both ends by phosphonic acid groups, allows it to act as a versatile molecular linker and surface modifier. This unique architecture enables the formation of highly organized structures and robust interfaces, which are critical for the performance of composite materials. DDPA is primarily utilized in the creation of self-assembled monolayers (SAMs) and as a building block for multilayered thin films, contributing to enhanced adhesion, stability, and functionality of the final composite material.

The phosphonic acid moieties of DDPA exhibit a strong affinity for and form covalent bonds with a variety of metal oxide surfaces, including those of aluminum, titanium, and zirconium. This strong interaction is fundamental to its function in composite materials, as it provides a stable anchor point for building more complex structures. The decyl chain, on the other hand, offers a nonpolar, flexible spacer that can influence the packing density and mechanical properties of the resulting assembly.

Self-Assembled Monolayers (SAMs) and Multilayers

A primary application of 1,10-Decyldiphosphonic acid in materials science is in the formation of self-assembled monolayers (SAMs) on metal oxide substrates. These monolayers can serve as the foundation for more complex composite structures. The bifunctional nature of DDPA is particularly advantageous in the layer-by-layer assembly of zirconium phosphonate (B1237965) multilayer films. uci.edu

In this process, a substrate is alternately exposed to solutions of a zirconium salt (like zirconyl chloride) and 1,10-Decyldiphosphonic acid. The phosphonic acid groups at one end of the DDPA molecule bind to the hydroxylated surface of the substrate. Subsequently, the zirconium ions coordinate with the phosphonic acid groups, creating a new reactive surface. The other end of the DDPA molecule, also bearing a phosphonic acid group, is then available to bind to the zirconium layer, allowing for the sequential build-up of a highly ordered, multilayered thin film.

These zirconium phosphonate multilayers are a form of organic-inorganic composite material where the DDPA acts as the organic linker. The structure of these films is largely dictated by the inorganic phosphonate-zirconium-phosphonate lattice, which results in the alkyl chains of the DDPA molecules being conformationally disordered to accommodate the spacing of this inorganic network. uci.edu The stability and ordered nature of these multilayers make them suitable for applications in sensors, protective coatings, and dielectric layers.

The table below summarizes the key components and a simplified representation of the layer-by-layer assembly process for zirconium phosphonate multilayers utilizing 1,10-Decyldiphosphonic acid.

| Component | Chemical Name/Formula | Role in Composite |

| Organic Linker | 1,10-Decyldiphosphonic acid | Forms the organic layers and links the inorganic components. |

| Metal Ion | Zirconium (from Zirconyl chloride octahydrate) | Acts as the inorganic node, connecting the phosphonate groups of the organic linkers. |

| Substrate | Metal Oxide (e.g., Gold, Germanium) | Provides the initial surface for the assembly of the multilayer film. |

This table illustrates the fundamental components involved in the fabrication of zirconium phosphonate multilayer composites.

Surface Modification and Adhesion Promotion

The ability of 1,10-Decyldiphosphonic acid to form strong, stable bonds with metal oxide surfaces makes it an effective surface modifier and adhesion promoter in composite materials. By forming a self-assembled monolayer on a metal or metal oxide filler, DDPA can alter the surface properties of the filler, improving its compatibility and adhesion with a polymer matrix.

The phosphonic acid groups anchor the molecule to the filler surface, while the exposed alkyl chains can interdiffuse with the polymer matrix, creating a stronger interface. This improved interfacial adhesion is crucial for the mechanical performance of the composite, as it allows for efficient stress transfer from the polymer matrix to the reinforcing filler. While detailed research findings on the specific performance enhancements in polymer composites using 1,10-Decyldiphosphonic acid are not extensively documented in publicly available literature, the principles of its function are well-established for organophosphonic acids in general.

Future Research Directions and Unaddressed Challenges

Development of Green Synthesis Routes

A primary challenge in the broader application of 1,10-decyldiphosphonic acid and similar compounds is the reliance on traditional synthetic methods that may not align with modern principles of green chemistry. The development of environmentally benign synthesis routes is a critical area for future research.

Current research into phosphonate (B1237965) synthesis highlights several promising "green" methodologies, including solvent-free, ultrasound-assisted, and microwave-promoted techniques. rsc.org These approaches are considered eco-friendly as they can reduce reaction times, energy consumption, and the use of hazardous solvents. rsc.org For instance, microwave-promoted synthesis has been shown to produce various phosphonates with high yields (80-95%) in significantly shorter timeframes (10-20 minutes) compared to conventional heating. rsc.org

Another avenue for green synthesis involves utilizing precursors derived from renewable resources. mdpi.com Research has demonstrated the successful synthesis of various alkylphosphonic acids from natural products like fatty acids and terpenoids, which are available from plant oils. mdpi.com These "semisynthetic" approaches offer a pathway to create phosphonic acids that are not only commercially viable but also have a reduced environmental footprint compared to those derived from petroleum-based value chains. mdpi.com Future work should focus on adapting these scalable, multi-step procedures to produce 1,10-decyldiphosphonic acid, potentially starting from renewable C10 feedstocks. The goal is to develop scalable reactions that are both efficient and environmentally responsible. mdpi.comrsc.org

Advanced Understanding of Long-Term Stability and Degradation Mechanisms of Surface Layers

Self-assembled monolayers (SAMs) of 1,10-decyldiphosphonic acid are central to many of its applications, yet a comprehensive understanding of their long-term stability and degradation is still developing. Research indicates that phosphonic acid SAMs on oxide surfaces like alumina exhibit considerable thermal stability, with the phosphonate anchoring groups remaining intact at temperatures up to 773 K. acs.org However, degradation pathways are highly dependent on the molecule's chemical structure. For unsubstituted alkyl backbones, like the decyl chain in 1,10-decyldiphosphonic acid, thermal cleavage of the bond between the backbone and the anchoring group can occur at high temperatures (above 673–773 K), leading to the desorption of the alkyl fragments. acs.org

Beyond thermal stress, hydrolytic stability is a key concern, especially for applications in aqueous or humid environments. mdpi.com The degradation of phosphonate-based materials can be influenced by factors such as pH and temperature. mdpi.com For instance, studies on hierarchically porous tin alkylphosphonate frameworks show that acid corrosion can lead to the leaching of framework components. mdpi.com The degradation mechanism is proposed as a nucleophilic attack on the inorganic layers, which can be exacerbated by the presence of certain ions. mdpi.com Understanding these mechanisms is crucial for predicting the service life of devices and coatings based on 1,10-decyldiphosphonic acid. Future research must systematically investigate the long-term effects of environmental stressors—including humidity, pH, and UV radiation—on the structural integrity and performance of its surface layers.

Rational Design Principles for Tunable Surface and Coordination Properties

The ability to precisely control the properties of surfaces and coordination networks is a key driver for the application of 1,10-decyldiphosphonic acid. Rational design principles are needed to tailor its molecular structure for specific functions. Studies on various phosphonic acids have shown that molecular structure significantly impacts surface properties. ethz.ch For example, steric effects from the molecular structure can influence the packing density and morphology of the resulting SAM, while the electronic environment of the phosphonic acid anchor group affects its binding stability. ethz.ch

For 1,10-decyldiphosphonic acid, the two phosphonate groups and the ten-carbon alkyl chain offer distinct opportunities for tuning. The diphosphonate groups can form robust coordination networks with metal ions, creating metal-organic frameworks or hybrid materials. rsc.org The rational design of these materials by modifying the organic linker—in this case, the decyl chain—can enhance tunability and introduce modularity to porous materials. rsc.org Furthermore, the development of hybrid polyoxometalates (POMs) with diphosphoryl groups demonstrates that modifying the bridging unit can impact the redox potentials of the resulting molecular material, offering a wider tunable redox window and enhanced hydrolytic stability. researchgate.net Future research should focus on establishing clear structure-property relationships for 1,10-decyldiphosphonic acid, enabling the predictive design of surfaces with tailored wettability, adhesion, and electronic characteristics, as well as coordination complexes with desired catalytic or electrochemical properties.

Interdisciplinary Research with Emerging Material Systems

The unique properties of 1,10-decyldiphosphonic acid make it a compelling candidate for integration into a variety of advanced material systems, demanding interdisciplinary collaboration.

Perovskite Solar Cells (PSCs): Stability remains a major hurdle for the commercialization of PSCs, which are highly vulnerable to moisture. mdpi.com Phosphonic acids are being explored as passivating agents to minimize interfacial defects and improve device stability. nih.gov For example, an amphiphilic molecular hole transporter featuring a phosphonic acid group was shown to enable high-quality perovskite films, leading to a certified power conversion efficiency of 25.4%. nih.gov The long alkyl chain of 1,10-decyldiphosphonic acid could provide a hydrophobic barrier, while the phosphonate groups anchor to the perovskite or charge-transport layers, simultaneously passivating defects and preventing moisture ingress.

Organic Electronics: In organic thin-film transistors (OTFTs), the interface between the semiconductor and the dielectric layer is critical to device performance. sigmaaldrich.com Self-assembled monolayers of phosphonic acids are used to modify electrode and semiconductor surfaces to tune their work function and improve charge injection/extraction. researchgate.net Research on superlattice structures in nanocrystalline In-Ga-O thin-film transistors showed that treatment with 1,10-decyldiphosphonic acid was most effective in stabilizing the device and suppressing oxygen vacancy defects. researchgate.net

Supramolecular Chemistry: The self-assembly properties of 1,10-decyldiphosphonic acid can be harnessed to create complex, ordered structures. Research has shown that combining it with another amphiphilic molecule, tetradecylphosphonic acid, induces the formation of distinct, long-range ordered molecular structures. nih.gov The ability to deterministically build such structures opens possibilities for engineering layers with specific properties for coatings or organic electronic applications. nih.gov

Future progress will depend on synergistic efforts between chemists, materials scientists, physicists, and engineers to explore and optimize the role of 1,10-decyldiphosphonic acid in these and other emerging technologies.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,10-decyldiphosphonic acid, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves condensation reactions of phosphonic acid precursors with decane diols or alkyl halides under controlled pH and temperature. Structural confirmation requires multi-nuclear solid-state NMR (e.g., , ) to verify phosphorus-carbon bonding and crystallinity. Single-crystal XRD is critical for resolving atomic arrangements, while FT-IR can confirm functional groups like P=O and P-OH .

Q. Which experimental techniques are optimal for measuring proton conductivity in 1,10-decyldiphosphonic acid crystals?